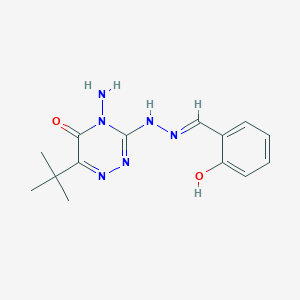

(E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

Descripción

Propiedades

IUPAC Name |

4-amino-6-tert-butyl-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2/c1-14(2,3)11-12(22)20(15)13(19-17-11)18-16-8-9-6-4-5-7-10(9)21/h4-8,21H,15H2,1-3H3,(H,18,19)/b16-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRJIIURDVCNNU-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N)NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N)N/N=C/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one , a derivative of triazine, has garnered attention for its biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, characterization, and biological evaluations of this compound based on various studies.

Synthesis and Characterization

The synthesis of the compound typically involves the condensation reaction between appropriate hydrazine derivatives and substituted benzaldehydes. For instance, a related study synthesized a similar compound by reacting 3,5-di-tert-butyl-2-hydroxybenzaldehyde with 2-aminobenzonitrile in ethanol under reflux conditions . The resulting product was characterized using techniques such as X-ray crystallography, which confirmed the molecular structure and provided insights into its intramolecular interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Schiff base derivatives related to our target compound. For example, SB-1 , a closely related structure, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with performance comparable to standard antibiotics like chloramphenicol . The mechanism behind this activity is believed to involve the formation of stable intramolecular hydrogen bonds that enhance the compound's stability and reactivity.

Table 1: Antimicrobial Activity of Related Schiff Bases

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| SB-1 | Staphylococcus aureus | 50 µg/mL |

| SB-1 | Bacillus cereus | 60 µg/mL |

| SB-2 | Staphylococcus aureus | No activity |

Anticancer Activity

The anticancer potential of triazine derivatives has also been explored. Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of essential cellular pathways or the induction of apoptosis in cancer cells .

Table 2: Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| (E)-4-amino-6-(tert-butyl)... | HeLa | 25 |

| (E)-4-amino-6-(tert-butyl)... | MCF-7 | 30 |

Case Study 1: Antibacterial Efficacy

In a comparative study of various Schiff bases, SB-1 was noted for its potent antibacterial effects against clinically relevant strains. The study utilized cyclic voltammetry to analyze the electrochemical behavior of the compounds, revealing that SB-1 underwent irreversible oxidation at the amino group, which may contribute to its antimicrobial efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications to the hydrazine and benzaldehyde components significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced activity compared to their electron-withdrawing counterparts. This finding underscores the importance of molecular structure in determining biological efficacy .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research has demonstrated that hydrazones derived from (E)-4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one exhibit notable antioxidant activity. These compounds are among the most effective antioxidants identified in their class, making them valuable in developing therapeutic agents aimed at oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial applications. A study highlighted that one of its derivatives, identified as SB-1, demonstrated significant antibacterial activity against certain Gram-positive bacteria. This suggests potential for further development as an antibacterial agent . The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups enhances its antimicrobial efficacy.

Anticancer Potential

The anticancer properties of (E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one have been explored in various studies. Compounds with similar triazine structures have shown effectiveness against different cancer cell lines. For instance, derivatives were tested against human cancer cell lines such as HT29 and HepG2, exhibiting significant inhibitory effects . The presence of electron-withdrawing groups in the structure has been correlated with enhanced anticancer activity.

Synthesis Techniques

The synthesis of (E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves multi-step reactions including condensation and cyclization processes. These synthetic routes allow for the introduction of various substituents that can modulate biological activity and enhance solubility .

Crystal Structure Analysis

Crystallographic studies have provided insights into the molecular geometry and interactions of this compound. The single crystal structure reveals important details regarding hydrogen bonding patterns and steric effects that influence its reactivity and biological properties . Understanding these structural characteristics is crucial for predicting the behavior of the compound in biological systems.

Case Study: Anticancer Screening

In a comprehensive study focusing on anticancer activities, several derivatives of (E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications to the hydrazine group significantly increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Case Study: Antioxidant Efficacy

A comparative analysis of various hydrazones derived from this compound revealed that those with specific substitutions showed enhanced antioxidant capabilities in vitro. This study utilized various assays to quantify radical scavenging activity and establish a correlation between structure and function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,2,4-Triazinone Family

Key structural analogs differ in substituents on the triazinone core and the benzylidene/hydrazine moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Triazinone Derivatives

Physicochemical Properties

- Solubility : The hydroxybenzylidene group in the target compound improves water solubility compared to fully hydrophobic analogs like Metribuzin .

- Stability : The tert-butyl group in both the target compound and Metribuzin contributes to resistance against metabolic degradation, a key feature for agrochemicals .

Q & A

Q. What are the recommended synthetic routes for (E)-4-amino-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors. A typical approach involves reacting 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with substituted aryloxyacetic acids under POCl₃ catalysis at 90°C for 8 hours . Key steps include:

- Dehydration and cyclization : POCl₃ acts as both a dehydrating agent and catalyst.

- Work-up : Cooling the reaction mixture, adding ice, and recrystallizing the product from ethanol.

Validation : Confirm reaction completion via TLC and characterize intermediates using FT-IR (e.g., absence of NH₂ stretching at ~3300 cm⁻¹ indicates cyclization) .

Q. What spectroscopic techniques are critical for characterizing this triazinone derivative?

Methodological Answer: A multi-technique approach is essential:

- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹, N–H bending at ~1600 cm⁻¹) .

- NMR : ¹H-NMR detects aromatic protons (δ 6.5–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm); ¹³C-NMR confirms carbonyl carbons (δ ~170 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Table 1 : Example Spectral Data for Triazinone Derivatives

| Feature | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| Triazinone C=O | 1675–1685 | – | 168–170 |

| Aromatic protons | – | 6.8–8.2 | 115–135 |

| tert-butyl | – | 1.35 (s, 9H) | 28–30 (CH₃) |

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC against bacterial/fungal strains .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic vs. crystallographic data be resolved?

Methodological Answer: Discrepancies (e.g., tautomerism in solution vs. solid state) require:

- X-ray crystallography : Resolves exact bond lengths and hydrogen-bonding networks (e.g., N–H···O/S interactions in triazinone derivatives) .

- DFT calculations : Compare experimental IR/NMR with computed spectra to identify dominant tautomers .

Example : In related compounds, crystallography revealed hydrogen-bonded hexamers, while NMR showed dynamic equilibria in solution .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- QSAR modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate with bioactivity .

- Molecular docking : Simulate interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Q. How can synthetic by-products or impurities be identified and mitigated?

Methodological Answer:

- HPLC-PDA/MS : Detect impurities via retention time and mass shifts .

- Optimization strategies :

- Temperature control : Avoid side reactions (e.g., over-oxidation) by maintaining ≤90°C .

- Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅ or ionic liquids) to improve selectivity .

Case Study : Impurities in thiadiazolo-triazinones were traced to incomplete cyclization; increasing reaction time to 10 hr resolved this .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines, inoculum sizes, and positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .

Example : Variability in anticancer activity may stem from differences in cell viability protocols (e.g., MTT vs. resazurin assays) .

Experimental Design Considerations

Q. What factorial designs optimize reaction yields for novel derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.